molecular formula C24H22N2S B2444243 3-(Benzylsulfanyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile CAS No. 439108-50-6

3-(Benzylsulfanyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Cat. No.: B2444243
CAS No.: 439108-50-6
M. Wt: 370.51
InChI Key: DOPAZPWVACKMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylsulfanyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a complex organic compound with intriguing properties and diverse potential applications in various fields, including chemistry, biology, medicine, and industry. The molecular structure of this compound consists of a benzylsulfanyl group, a methylphenyl group, and a tetrahydroisoquinolinecarbonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylsulfanyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile involves multiple steps, starting from readily available precursors. One common synthetic route includes:

  • Formation of the benzylsulfanyl group via thiol-ene reaction.

  • Assembly of the 4-methylphenyl group through a Friedel-Crafts acylation.

  • Construction of the tetrahydroisoquinolinecarbonitrile core using a Pictet-Spengler reaction.

Industrial Production Methods: On an industrial scale, the synthesis would likely involve optimization of these steps for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of reactions:

  • Oxidation: : Leads to the formation of sulfoxides or sulfones.

  • Reduction: : Can reduce nitrile groups to amines.

  • Substitution: : Both nucleophilic and electrophilic substitutions are possible.

Common Reagents and Conditions: Common reagents include:

  • Oxidizing agents like m-chloroperoxybenzoic acid.

  • Reducing agents such as lithium aluminum hydride.

  • Substitution reagents like alkyl halides.

Major Products

  • Sulfoxides and sulfones from oxidation.

  • Amines from reduction.

  • Various substituted derivatives from substitution reactions.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in organic synthesis and in the development of novel materials.

  • Biology: : Studied for its potential interactions with biological targets, including enzymes and receptors.

  • Medicine: : Explored for therapeutic potentials, such as anti-inflammatory or anticancer properties.

  • Industry: : Potential use in the creation of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the context of its application:

  • Molecular Targets: : May interact with specific enzymes or receptors, altering their activity.

  • Pathways: : Could modulate signaling pathways involved in cell proliferation, inflammation, or apoptosis.

Comparison with Similar Compounds

Compared to similar compounds, 3-(Benzylsulfanyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile exhibits unique structural features that enhance its reactivity and specificity in reactions. Similar compounds include:

  • 3-(Benzylthio)-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile.

  • 1-(4-Methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile.

The unique combination of functional groups in this compound sets it apart, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-benzylsulfanyl-1-(4-methylphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2S/c1-17-11-13-19(14-12-17)23-21-10-6-5-9-20(21)22(15-25)24(26-23)27-16-18-7-3-2-4-8-18/h2-4,7-8,11-14H,5-6,9-10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPAZPWVACKMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C3=C2CCCC3)C#N)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.